molecular formula C16H10F2N4OS B6566936 2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021224-62-3

2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6566936
CAS No.: 1021224-62-3
M. Wt: 344.3 g/mol
InChI Key: VPFLGVNUQCQXBQ-UHFFFAOYSA-N
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Description

This compound belongs to the thiadiazoloquinazolinone class, characterized by a fused bicyclic scaffold combining thiadiazole and quinazolinone moieties. The structure features a 2,4-difluorophenylamino substituent at position 2 and a methyl group at position 5. Such substitutions are critical for modulating biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

2-(2,4-difluoroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N4OS/c1-8-2-4-12-10(6-8)14(23)22-16(20-12)24-15(21-22)19-13-5-3-9(17)7-11(13)18/h2-7H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFLGVNUQCQXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its thiadiazoloquinazolinone backbone, which provides a framework for various modifications that can enhance its biological activity. The presence of the 2,4-difluorophenyl group is significant as fluorine substitution often improves metabolic stability and bioactivity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies have shown that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the compound may interact with key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Thiadiazole derivatives are known to exhibit antibacterial effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways. Preliminary studies suggest that this specific compound may possess significant activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition Studies

Enzyme inhibition studies have revealed that this compound could act as an inhibitor of specific kinases involved in cancer progression. For example, it may inhibit p38 MAPK , a kinase implicated in inflammatory responses and cancer cell survival. Such inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents.

Case Studies

StudyFindings
Study 1: Anticancer Activity The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HeLa) indicating potent anticancer effects.
Study 2: Antimicrobial Efficacy Exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 3: Enzyme Inhibition Showed significant inhibition of p38 MAPK activity with potential implications for treating inflammatory diseases and cancers.

Materials Science Applications

Beyond biological applications, this compound could be explored in materials science for developing novel polymers or coatings due to its unique electronic properties. The incorporation of fluorinated groups can enhance the thermal stability and mechanical strength of materials.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The thiadiazolo[2,3-b]quinazolinone core is shared among several compounds, with variations in substituents influencing their properties:

Compound Name/ID Substituents (Positions) Key Features Biological Activity Reference
USP/VA-2 () 2-methyl, thienopyrimidone fused system Anti-HIV-2 (ROD strain) with "maximum protection" Anti-HIV
USP/VA-1 () 4-methoxyphenylamino, thienopyrimidone Comparable antibacterial activity to amoxicillin against E. coli Antibacterial
Bis-7-substituted derivatives () Varied substituents (e.g., methyl, chloro) Poor analgesic activity despite structural diversity Inactive in analgesia assays
3a-(4-Chlorophenyl)-1-thioxo derivative () 4-chlorophenyl, thioamide tautomer Structurally validated via DFT-NMR; potential for metal complexation Not tested biologically

Key Observations :

  • Anti-HIV Activity: USP/VA-2’s 2-methyl substitution contrasts with the target compound’s 2,4-difluorophenylamino group.
  • Antibacterial Activity: The 4-methoxyphenylamino group in USP/VA-1 suggests electron-donating substituents enhance activity against E. coli. The target’s electron-withdrawing difluoro group may alter binding kinetics .
  • Analgesic Inactivity: Bis-7-substituted derivatives () highlight that even minor structural changes (e.g., methyl vs. chloro) can abolish activity, emphasizing the need for precise substitution .

Pharmacological Potential

  • Anti-HIV and Antibacterial: The thiadiazoloquinazolinone scaffold’s rigidity and heteroatom-rich structure favor interactions with viral or bacterial targets. The difluorophenyl group in the target compound may improve penetration into lipid-rich viral envelopes or bacterial membranes .

Preparation Methods

Synthesis of 7-Methylquinazolin-4(3H)-one

The quinazolinone core is synthesized via cyclocondensation of methyl-substituted anthranilic acid derivatives. A representative protocol involves:

  • Starting Material Preparation : 5-Methylanthranilic acid (10 mmol) is refluxed with formamide (20 mL) at 160°C for 6 hours to yield 7-methylquinazolin-4(3H)-one .

  • Chlorination : The quinazolinone is treated with phosphorus oxychloride (POCl3, 15 mL) and catalytic N,N-dimethylformamide (DMF) at 80°C for 4 hours, producing 4-chloro-7-methylquinazoline .

Table 1: Reaction Conditions for Quinazolinone Synthesis

StepReagents/ConditionsYield (%)
CyclocondensationFormamide, 160°C, 6 h78
ChlorinationPOCl3, DMF, 80°C, 4 h92

Thiadiazole Ring Formation

The thiadiazolo[2,3-b]quinazolin-5-one scaffold is constructed via cyclization of 4-chloro-7-methylquinazoline with thiourea derivatives:

  • Mercapto Intermediate : 4-Chloro-7-methylquinazoline (5 mmol) reacts with thiourea (6 mmol) in ethanol under reflux for 8 hours, yielding 3-amino-2-mercapto-7-methylquinazolin-4(3H)-one .

  • Oxidative Cyclization : The mercapto intermediate is treated with bromine (Br2, 2.5 mmol) in acetic acid at 0–5°C, forming the thiadiazole ring via intramolecular S–N bond formation .

Key Spectral Data :

  • IR (KBr) : 1620 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C–S–C) .

  • ¹H NMR (DMSO-d6) : δ 2.45 (s, 3H, CH3), 7.82 (s, 1H, quinazoline H-6) .

SolventTemperature (°C)Time (h)Yield (%)
Toluene1101285
DMF902462

Structural Elucidation and Purity Assessment

The final compound is characterized via multimodal spectroscopy:

  • High-Resolution Mass Spectrometry (HRMS) : m/z 385.0821 [M+H]⁺ (calculated for C₁₇H₁₁F₂N₅OS: 385.0644) .

  • ¹³C NMR (DMSO-d6) : δ 24.8 (CH3), 115.6–158.2 (aromatic carbons), 162.4 (C=O) .

  • HPLC Purity : 98.7% (C18 column, acetonitrile/water 70:30) .

Alternative Synthetic Routes and Scalability

  • One-Pot Approach : Sequential chlorination, cyclization, and substitution in a single reactor reduces purification steps but requires precise stoichiometric control.

  • Microwave-Assisted Synthesis : Irradiation at 150 W for 20 minutes accelerates the substitution step, achieving 88% yield with reduced side products .

Challenges :

  • Regioselectivity : Competing substitutions at C-2 and C-4 positions necessitate careful electronic tuning of the quinazolinone core .

  • Solubility Issues : The thiadiazoloquinazolinone intermediate exhibits limited solubility in non-polar solvents, complicating large-scale reactions .

Q & A

Q. What are the established synthetic routes for 2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, and how can reaction conditions be optimized?

The synthesis of thiadiazoloquinazolinone derivatives typically involves cyclocondensation reactions. For example, similar compounds (e.g., 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones) are synthesized by reacting hydrazine derivatives with thiocarbamoyl intermediates under reflux in ethanol or DMF . Key steps include:

  • Substituent introduction : The 2,4-difluorophenyl group can be introduced via nucleophilic aromatic substitution or coupling reactions.
  • Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity, and monitor reaction progress via TLC or HPLC to minimize byproducts .
  • Purification : Recrystallization from ethanol or column chromatography improves purity .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 165–175 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolves planar fused-ring systems and substituent orientations (e.g., phenyl rings at ~59° angles relative to the core) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (pH 1–13) to assess stability. Polar aprotic solvents like DMF enhance solubility for synthetic steps .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Thiadiazoloquinazolinones are prone to hydrolysis under acidic/basic conditions, requiring inert storage (argon, desiccants) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?

  • Docking studies : Use software like AutoDock Vina to model binding to ATP-binding pockets (common in kinase targets). Compare poses with co-crystallized ligands (e.g., 9c binding in a hydrophobic cleft) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Key parameters include RMSD (<2 Å) and hydrogen-bond occupancy .
  • QSAR : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with inhibitory activity .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence bioactivity?

  • SAR studies : Compare analogs from and :
    • Fluorophenyl groups : Enhance metabolic stability and membrane permeability via reduced CYP450 metabolism.
    • Methyl groups : Increase lipophilicity (logP >3), improving blood-brain barrier penetration .
  • Activity assays : Test against enzyme panels (e.g., kinases) using fluorescence polarization or SPR. IC50_{50} shifts >10-fold indicate critical substituent roles .

Q. How can contradictory data on compound reactivity be resolved (e.g., conflicting NMR vs. crystallographic results)?

  • Case example : If NMR suggests a planar structure but crystallography shows puckering, perform variable-temperature NMR to assess dynamic effects.
  • Multi-method validation : Cross-validate with IR (carbonyl stretching ~1700 cm1^{-1}) and DFT calculations to reconcile electronic vs. steric influences .

Q. What experimental designs are suitable for evaluating environmental persistence and ecotoxicity?

  • Fate studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor half-life via LC-MS/MS .
  • Ecotoxicology : Test on Daphnia magna (48h EC50_{50}) and algal growth inhibition (72h). Thiadiazole rings may exhibit moderate toxicity (EC50_{50} ~10 mg/L) .
  • QSAR-ECOSAR : Predict bioaccumulation factors (BCF) and prioritize lab testing .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

  • Bottleneck step : Identify via reaction profiling (e.g., stalled thiocarbamoyl formation). Optimize by replacing EtOH with DMF to reduce steric hindrance .
  • Catalyst screening : Test Pd/C or CuI for coupling steps. Yields improve from 30% to 65% with 5 mol% CuI .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Standardization : Use internal controls (e.g., staurosporine for kinase assays) and normalize data to reference batches .
  • QC protocols : Enforce strict HPLC purity thresholds (>98%) and characterize polymorphs via PXRD .

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